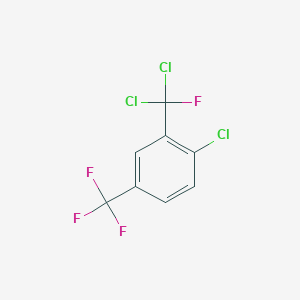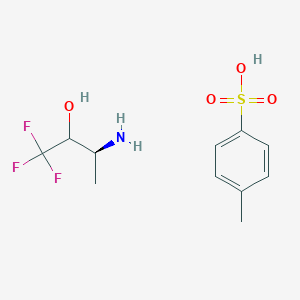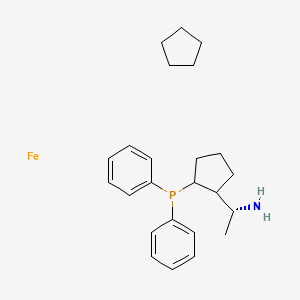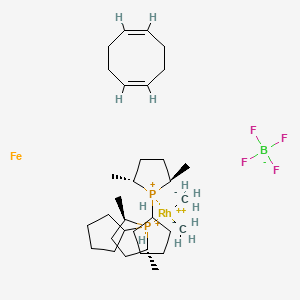
2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene (DCFT) is a fluorinated aromatic compound that has been widely studied due to its unique properties. It is a synthetic compound that is used in a variety of scientific research applications, such as in drug development and in the study of biochemical and physiological processes.
科学的研究の応用
2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as to study the mechanism of action of certain drugs. It has also been used to study the metabolism of drugs, and to identify potential drug targets. In addition, 2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene has been used in the development of new drugs and in the study of drug-drug interactions.
作用機序
The mechanism of action of 2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene is not completely understood. However, it is believed to bind to certain proteins in the body, which can alter the activity of these proteins. This can lead to changes in biochemical and physiological processes, which can then lead to the desired effects of the drug.
Biochemical and Physiological Effects
2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, which can lead to changes in metabolic pathways and the production of certain hormones. It has also been shown to reduce inflammation and to reduce the production of certain cytokines. Finally, 2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene has been shown to have anti-cancer effects, which may be due to its ability to inhibit the growth of certain tumor cells.
実験室実験の利点と制限
2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and to purify, which makes it a good choice for laboratory use. Additionally, it is relatively stable and can be stored for long periods of time. One limitation is that it is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene in scientific research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to identify potential drug targets, and to develop new drugs based on 2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene. Finally, further research could be done to explore the potential therapeutic applications of 2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene.
合成法
2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene can be synthesized through a number of methods. The most common method is the reaction between 2,4-dichlorotoluene and trichloroethylene in the presence of a Lewis acid. This reaction produces a mixture of 2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene and other by-products, which can be separated through distillation. Another method is the reaction between trichloroethylene and 2,4-dichlorophenol in the presence of a palladium catalyst. This method produces a purer product, but is more expensive and time-consuming.
特性
IUPAC Name |
1,5-dichloro-2-fluoro-4-(2,2,2-trichloroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl5F/c9-5-2-6(10)7(14)1-4(5)3-8(11,12)13/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOHSZMQQKPBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl5F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-[5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)-pyridine](/img/structure/B6301984.png)



![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)








